ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a methoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as hydrazine and sulfur.
Introduction of the Methoxyphenyl Group: This step is achieved through electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the core structure.
Attachment of the Thiophene Ring: The thiophene ring is incorporated through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-furanylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-pyridylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-3-30-22(28)19-16-12-32-20(23-17(26)11-15-5-4-10-31-15)18(16)21(27)25(24-19)13-6-8-14(29-2)9-7-13/h4-10,12H,3,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWBMJRUPMQVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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